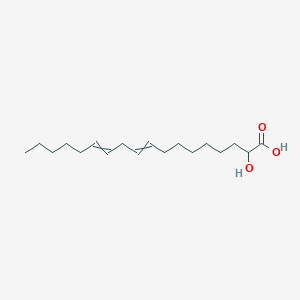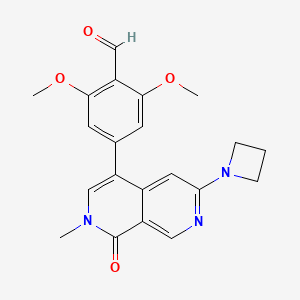
1-Carbamimidoyl-3-ethylthiourea Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a white to almost white powder or crystal and has a melting point of approximately 158°C . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves multiple steps. One common method includes the reaction of ethyl isothiocyanate with guanidine hydrochloride under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-Carbamimidoyl-3-ethylthiourea Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiourea derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Carbamimidoyl-3-ethylthiourea Hydrochloride has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The compound can also interact with enzymes and proteins, affecting their function and leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-Carbamimidoyl-3-ethylthiourea Hydrochloride can be compared with other similar compounds, such as:
1-Carbamimidoyl-3-methylthiourea Hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
1-Carbamimidoyl-3-phenylthiourea Hydrochloride: Contains a phenyl group, leading to different chemical properties and applications.
1-Carbamimidoyl-3-butylthiourea Hydrochloride: Has a butyl group, which affects its solubility and reactivity.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical behavior and applications
Propriétés
Formule moléculaire |
C4H11ClN4S |
|---|---|
Poids moléculaire |
182.68 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-3-ethylthiourea;hydrochloride |
InChI |
InChI=1S/C4H10N4S.ClH/c1-2-7-4(9)8-3(5)6;/h2H2,1H3,(H5,5,6,7,8,9);1H |
Clé InChI |
NGQGRXAKCSGALJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



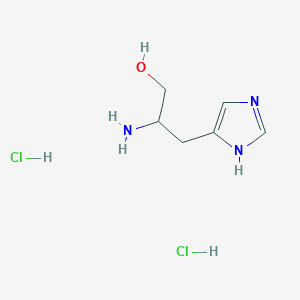
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
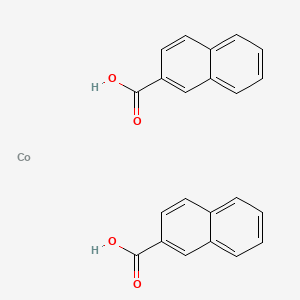
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
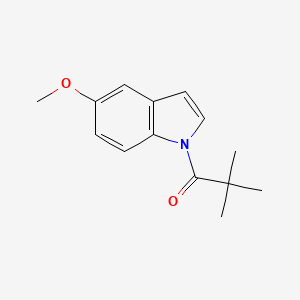
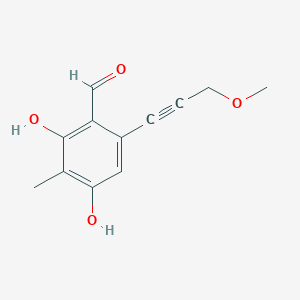
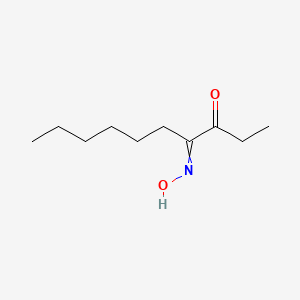
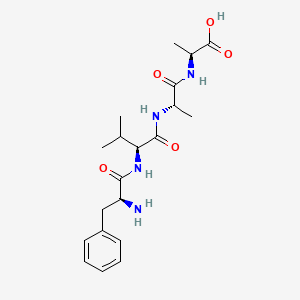
![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
